molecular formula C11H14OS2 B070289 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one CAS No. 172516-40-4

6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one

Cat. No.: B070289
CAS No.: 172516-40-4
M. Wt: 226.4 g/mol
InChI Key: YPIRDYZTVBKCEL-UHFFFAOYSA-N
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Description

6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one is a heterocyclic compound that belongs to the benzothiophene family This compound is characterized by a benzene ring fused with a thiophene ring, which contains sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzene derivative, the introduction of sulfur and methyl groups can be achieved through reactions involving sulfur-containing reagents and methylating agents. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The choice of reagents and catalysts is crucial to minimize by-products and enhance the overall yield.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites, altering the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one: Similar in structure but with variations in functional groups.

    Benzothiophene: Lacks the methyl and methylsulfanyl groups, resulting in different chemical properties.

    Thiophene: A simpler structure without the fused benzene ring.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of both methyl and methylsulfanyl groups enhances its versatility in chemical reactions and interactions with biological molecules.

Properties

IUPAC Name

6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS2/c1-11(2)4-7-6-14-10(13-3)9(7)8(12)5-11/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIRDYZTVBKCEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CSC(=C2C(=O)C1)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384858
Record name 6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172516-40-4
Record name 6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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